

# **Enavogliflozin Demonstrates Robust Long-Term Glycemic Control: A Comparative Analysis**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Enavogliflozin |           |
| Cat. No.:            | B607307        | Get Quote |

A comprehensive review of clinical trial data highlights the sustained efficacy and safety of **enavogliflozin** in managing type 2 diabetes mellitus (T2DM), positioning it as a competitive option among sodium-glucose cotransporter 2 (SGLT2) inhibitors. This guide provides an indepth comparison of **enavogliflozin** with other SGLT2 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

**Enavogliflozin**, a novel SGLT2 inhibitor, has shown significant and persistent reductions in key glycemic markers in long-term studies. Clinical trial evidence consistently demonstrates its effectiveness in lowering HbA1c, fasting plasma glucose (FPG), and body weight, both as a monotherapy and in combination with metformin.[1][2][3][4][5]

#### **Comparative Efficacy of SGLT2 Inhibitors**

To provide a clear comparison of **enavogliflozin**'s performance against other widely used SGLT2 inhibitors, the following tables summarize key efficacy and safety data from head-to-head and placebo-controlled clinical trials.

## Table 1: Long-Term Glycemic Control (52 Weeks) - Enavogliflozin vs. Dapagliflozin (Add-on to Metformin)



| Parameter                                                   | Enavogliflozin 0.3 mg +<br>Metformin (Maintenance<br>Group) | Dapagliflozin 10 mg<br>switched to Enavogliflozin<br>0.3 mg + Metformin<br>(Switch Group) |
|-------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Mean Change in HbA1c from Baseline (%)                      | -0.85                                                       | -0.81                                                                                     |
| Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) | -29.08                                                      | -32.77                                                                                    |
| Proportion of Patients Achieving HbA1c <7%                  | 68.92%                                                      | 64.29%                                                                                    |

Data from the ENHANCE-M extension study.

Table 2: Glycemic and Metabolic Control (24 Weeks) - Enavogliflozin vs. Dapagliflozin (Add-on to Metformin)

| Parameter                                                                  | Enavogliflozin 0.3 mg +<br>Metformin | Dapagliflozin 10 mg +<br>Metformin |
|----------------------------------------------------------------------------|--------------------------------------|------------------------------------|
| Adjusted Mean Change in HbA1c from Baseline (%)                            | -0.80                                | -0.75                              |
| Adjusted Mean Change in<br>Fasting Plasma Glucose from<br>Baseline (mg/dL) | -32.53                               | -29.14                             |
| Change in Body Weight (kg)                                                 | -3.77                                | -3.58                              |
| Change in Systolic Blood<br>Pressure (mmHg)                                | -5.93                                | -6.57                              |
| Change in Diastolic Blood<br>Pressure (mmHg)                               | -5.41                                | -4.26                              |

Data from a 24-week, double-blind, randomized trial (NCT04634500).[2][6]



Table 3: Long-Term Glycemic Control (52 Weeks) -

**Enavogliflozin Monotherapy** 

| Parameter                                                   | Enavogliflozin 0.3 mg<br>(Maintenance Group) | Placebo switched to<br>Enavogliflozin 0.3 mg<br>(Switch Group) |
|-------------------------------------------------------------|----------------------------------------------|----------------------------------------------------------------|
| Mean Change in HbA1c from Baseline (%)                      | -0.9                                         | -0.7                                                           |
| Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) | -24.9                                        | -18.0                                                          |
| Proportion of Patients Achieving HbA1c <7%                  | 69.4%                                        | 65.4%                                                          |
| Mean Change in Body Weight from Baseline (kg)               | -3.5                                         | -3.8                                                           |

Data from a 52-week extension of a Phase 3 randomized controlled trial.[3][5]

Table 4: Comparative Efficacy of SGLT2 Inhibitors (52

Weeks) - Empagliflozin vs. Dapagliflozin

| Parameter                                        | Empagliflozin 25 mg                                 | Dapagliflozin 10 mg   |
|--------------------------------------------------|-----------------------------------------------------|-----------------------|
| Mean Reduction in HbA1c (%)                      | Greater reduction with<br>Empagliflozin (P < 0.001) | Significant reduction |
| Mean Reduction in Fasting Plasma Glucose (mg/dL) | Greater reduction with<br>Empagliflozin (P < 0.001) | Significant reduction |

Data from a 52-week prospective observational study (NCT03748810) in patients on metformin, glimepiride, and a DPP-4 inhibitor.[7]

### **Experimental Protocols**



The clinical trials cited in this guide were conducted in accordance with the principles of the Helsinki declaration and good clinical practice.[2]

## Enavogliflozin Add-on to Metformin vs. Dapagliflozin (NCT04634500)[2][6]

- Study Design: A 24-week, multicenter, double-blind, randomized, phase 3 non-inferiority trial. [2][6]
- Patient Population: Patients with type 2 diabetes inadequately controlled (HbA1c 7.0% to 10.5%) with a stable dose of metformin (≥1,000 mg/day) for at least 8 weeks.[2]
- Inclusion Criteria: Age 19-80 years, BMI 20-45 kg/m<sup>2</sup>, FPG <270 mg/dL.[2]</li>
- Exclusion Criteria: Severe heart failure (NYHA class III-IV), systolic blood pressure >180 mmHg or diastolic blood pressure >110 mmHg, eGFR <60 mL/min/1.73 m².[2]</li>
- Randomization: Patients were randomized to receive either enavogliflozin 0.3 mg/day or dapagliflozin 10 mg/day in addition to their ongoing metformin therapy.[2]
- Primary Endpoint: Change in HbA1c from baseline at week 24, with a non-inferiority margin of 0.35%.[6]
- Statistical Analysis: Changes from baseline in efficacy endpoints were compared using an analysis of covariance (ANCOVA) model with baseline values as covariates.[1]

#### **Enavogliflozin Monotherapy Phase 3 Trial[4][8]**

- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[4][8]
- Patient Population: 160 T2DM patients with inadequately controlled glycemic levels through diet and exercise alone.[4][8]
- Treatment: Patients were randomized to receive either enavogliflozin or a placebo.[8]
- Primary Outcome: To demonstrate the superiority of enavogliflozin over placebo in reducing HbA1c.[8]



## Empagliflozin vs. Dapagliflozin as Quadruple Therapy (NCT03748810)[7][9]

- Study Design: A 52-week, open-labeled, prospective, observational study.[7]
- Patient Population: Patients with T2D with HbA1c ranging from 7.5-12.0% who were already being treated with metformin, glimepiride, and a dipeptidyl peptidase-4 (DPP-4) inhibitor.
- Exclusion Criteria: Type 1 diabetes, gestational diabetes, and patients who had been treated with an SGLT2 inhibitor within 3 months prior to the study.[9]
- Treatment Arms: Patients were divided to receive either empagliflozin (25 mg/day) or dapagliflozin (10 mg/day) as an add-on to their existing triple oral antidiabetic therapy.[7]
- Outcome Measures: Changes in HbA1c, FPG, and other cardiometabolic variables were assessed.[7]

#### Visualizing the Mechanism and Workflow

To further elucidate the underlying mechanisms and study designs, the following diagrams are provided.

#### **SGLT2 Inhibition Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of SGLT2 Inhibition by **Enavogliflozin** in the Renal Proximal Tubule.

### **Clinical Trial Experimental Workflow**





Click to download full resolution via product page

Caption: Generalized Workflow of a Randomized Controlled Trial for **Enavogliflozin**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. e-dmj.org [e-dmj.org]
- 2. Efficacy and Safety of Enavogliflozin versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial [edmj.org]
- 3. researchgate.net [researchgate.net]
- 4. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 5. Long-term efficacy and safety of enavogliflozin in Korean people with type 2 diabetes: A
   52-week extension of a Phase 3 randomized controlled trial PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Empagliflozin versus dapagliflozin in patients with type 2 diabetes inadequately controlled with metformin, glimepiride and dipeptidyl peptide 4 inhibitors: A 52-week prospective observational study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daewoong Pharmaceutical Presents Phase 3 Clinical Trial Results of New Diabetes
   Treatment 'Enavogliflozin' and Roadmap to Enter 50 Countries by 2030 [prnewswire.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Enavogliflozin Demonstrates Robust Long-Term Glycemic Control: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#validating-the-long-term-glycemic-control-of-enavogliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com